molecular formula C9H20O3Si B042271 Methyl (t-butyldimethylsilyloxy)acetate CAS No. 146351-72-6

Methyl (t-butyldimethylsilyloxy)acetate

Cat. No. B042271
Key on ui cas rn: 146351-72-6
M. Wt: 204.34 g/mol
InChI Key: KTNTVTQVEAPQNT-UHFFFAOYSA-N
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Patent
US05767282

Procedure details

Methyl glycolate (0.776 ml, 0.905 g, 10.0 nmol) was added to a suspension of TBDMS-Cl (1.81 g, 12.0 mmol) and imidazole (1.7 g, 25.0 mmol) in dry dimethylformamide (DMF) (2.0 ml) at 0° C., under stirring. After 90 min stirring at RT, water (25 ml) was added, and the resulting mixture was extracted with ethyl ether (3×15 ml). The organic phases were combined, washed with water (3×15 ml), dried (Na2SO4) and evaporated to give methyl (t-butyldimethylsilyloxy)acetate (2.0 g, 100%).
Quantity
0.776 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][OH:3].[CH3:7][C:8]([Si:11](Cl)([CH3:13])[CH3:12])([CH3:10])[CH3:9].N1C=CN=C1.O>CN(C)C=O>[Si:11]([O:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])([C:8]([CH3:10])([CH3:9])[CH3:7])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0.776 mL
Type
reactant
Smiles
C(CO)(=O)OC
Name
Quantity
1.81 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
1.7 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 90 min stirring at RT
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl ether (3×15 ml)
WASH
Type
WASH
Details
washed with water (3×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 9.787666e+07%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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